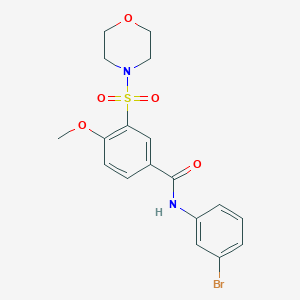
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide, also known as DCPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPM is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide is not fully understood, but it is believed to act by modulating the activity of ion channels in the brain. N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. Additionally, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including its ability to modulate the activity of ion channels in the brain. N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been found to enhance the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission, resulting in a reduction in neuronal excitability. Additionally, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to inhibit the activity of voltage-gated sodium channels, which reduces the generation and propagation of action potentials in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has several advantages for use in lab experiments, including its potent anticonvulsant activity and ability to modulate the activity of ion channels in the brain. However, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide, including its potential therapeutic applications for the treatment of epilepsy, inflammatory diseases, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide and to identify any potential side effects or toxicity. Furthermore, research is needed to optimize the synthesis of N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide and to develop new analogs with improved pharmacological properties.
Métodos De Síntesis
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide can be synthesized using various methods, including the reaction of 3,5-dichloroaniline with 2-piperidone and methanesulfonyl chloride. This reaction yields N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide as a white crystalline powder with a melting point of 180-182°C. Other methods of synthesis include the reaction of 3,5-dichlorobenzenesulfonyl chloride with 2-piperidone and subsequent reduction.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications, including its use as an anticonvulsant, anti-inflammatory, and neuroprotective agent. N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy, making it a potential candidate for the treatment of epilepsy. Additionally, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
|---|---|
Fórmula molecular |
C14H18Cl2N2O3S |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-22(20,21)18(13-8-11(15)7-12(16)9-13)10-14(19)17-5-3-2-4-6-17/h7-9H,2-6,10H2,1H3 |
Clave InChI |
CKNRNKLBRRCIBC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=CC(=C2)Cl)Cl |
SMILES canónico |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B259423.png)

![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


methanone](/img/structure/B259442.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)

![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)